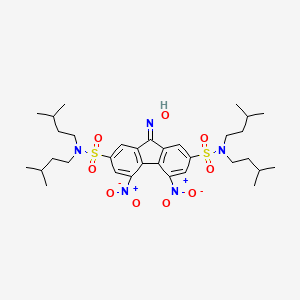
9-(hydroxyimino)-N,N,N',N'-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyimino, nitro, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves multiple steps, starting with the preparation of the fluorene core The nitro groups are introduced via nitration reactions using nitric acid and sulfuric acid The sulfonamide groups are formed by reacting the corresponding sulfonyl chloride with an amine under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as the use of catalysts to improve reaction efficiency. Purification of the final product would involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key factor.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with various molecular targets. The hydroxyimino and nitro groups can participate in redox reactions, while the sulfonamide groups can form hydrogen bonds with proteins or enzymes, leading to inhibition or modulation of their activity. The 3-methylbutyl groups provide hydrophobic interactions that can enhance binding affinity to specific targets.
類似化合物との比較
Similar Compounds
- 9-HYDROXYIMINO-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID 3-METHYL-BUTYL ESTER
- 4-Hydroxy-2-quinolones
Uniqueness
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C33H49N5O9S2 |
|---|---|
分子量 |
723.9 g/mol |
IUPAC名 |
9-hydroxyimino-2-N,2-N,7-N,7-N-tetrakis(3-methylbutyl)-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H49N5O9S2/c1-21(2)9-13-35(14-10-22(3)4)48(44,45)25-17-27-31(29(19-25)37(40)41)32-28(33(27)34-39)18-26(20-30(32)38(42)43)49(46,47)36(15-11-23(5)6)16-12-24(7)8/h17-24,39H,9-16H2,1-8H3 |
InChIキー |
NXWNSNUKCYBKLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCC(C)C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697653.png)

![(5E)-3-(3-Chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697658.png)
![ethyl 2-({[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697663.png)
![2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)

![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11697697.png)
